L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine
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Overview
Description
L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine is a synthetic peptide composed of five amino acids: threonine, histidine, lysine, tyrosine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamy…
Uniqueness
L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine is unique due to its specific sequence and the presence of both polar and non-polar amino acids, which can influence its solubility, stability, and interactions with other molecules. This combination of properties makes it a valuable tool in various research applications.
Properties
CAS No. |
918528-90-2 |
---|---|
Molecular Formula |
C31H48N8O8 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H48N8O8/c1-17(2)12-25(31(46)47)39-28(43)23(13-19-7-9-21(41)10-8-19)37-27(42)22(6-4-5-11-32)36-29(44)24(14-20-15-34-16-35-20)38-30(45)26(33)18(3)40/h7-10,15-18,22-26,40-41H,4-6,11-14,32-33H2,1-3H3,(H,34,35)(H,36,44)(H,37,42)(H,38,45)(H,39,43)(H,46,47)/t18-,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
VTLZQCZCEPLIMX-YUDYGECGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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